3-(Difluoromethyl)furan-2-carboxylic acid
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Overview
Description
3-(Difluoromethyl)furan-2-carboxylic acid: is an organic compound with the molecular formula C6H4F2O3 and a molecular weight of 162.09 g/mol . This compound features a furan ring substituted with a difluoromethyl group at the third position and a carboxylic acid group at the second position. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)furan-2-carboxylic acid typically involves the introduction of a difluoromethyl group to a furan ring followed by carboxylation. One common method includes the reaction of furan with difluoromethylating agents under controlled conditions to introduce the difluoromethyl group. Subsequent carboxylation can be achieved using carbon dioxide in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Furanones.
Reduction: Alcohols or aldehydes.
Substitution: Substituted furan derivatives.
Scientific Research Applications
3-(Difluoromethyl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The carboxylic acid group can form hydrogen bonds with target proteins, affecting their function and activity .
Comparison with Similar Compounds
- 2,5-Dimethyl-3-furoic acid
- 3-Methyl-2-furoic acid
- 2-Furancarboxylic acid
Comparison: 3-(Difluoromethyl)furan-2-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
3-(difluoromethyl)furan-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O3/c7-5(8)3-1-2-11-4(3)6(9)10/h1-2,5H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHQOHAADNAVSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1C(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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